N-cyclopentyl-4-methoxybenzamide
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Overview
Description
N-cyclopentyl-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by a cyclopentyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclopentylamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: 4-hydroxybenzamide derivatives.
Reduction: N-cyclopentyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-cyclohexyl-4-methoxybenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N-cyclopentyl-4-methoxybenzamide is unique due to its specific combination of a cyclopentyl group and a methoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-cyclopentyl-4-methoxybenzamide is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentyl group and a methoxy-substituted benzene ring, contributing to its distinct chemical properties. The chemical structure can be represented as follows:
This configuration allows the compound to exhibit unique interactions with biological macromolecules, influencing its reactivity and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the cyclopentyl and methoxy groups enhance its hydrophobicity and binding affinity. These interactions can modulate the activity of various proteins, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the context of pharmacology. Notably, it has been studied for:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Benzamide derivatives have been linked to reduced expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : The compound's structural features may contribute to its ability to inhibit microbial growth.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is helpful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-cyclobutyl-4-methoxybenzamide | Cyclobutyl group instead of cyclopentyl | Smaller cyclic structure may influence activity |
N-cyclohexyl-4-methoxybenzamide | Cyclohexyl group | Larger ring may alter steric interactions |
3-amino-N-cyclopentyl-4-methoxybenzamide | Amino group addition | Enhanced binding affinity due to additional amino group |
This table illustrates how variations in structure can impact biological activity and pharmacological potential.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell growth at specific concentrations. This suggests its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Research into PDE4 inhibitors has highlighted similar compounds' ability to modulate inflammatory responses through cAMP signaling pathways. This compound may exert similar effects due to its structural analogies with known PDE inhibitors .
- Synthesis and Optimization : The synthesis of this compound typically yields high purity products, facilitating further studies into its biological activities. Methods include standard organic synthesis techniques that ensure effective incorporation of functional groups.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-cyclopentyl-4-methoxybenzamide |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-6-10(7-9-12)13(15)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15) |
InChI Key |
NMBPRCNWXBTYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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